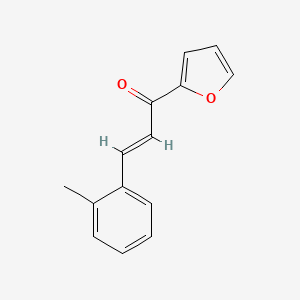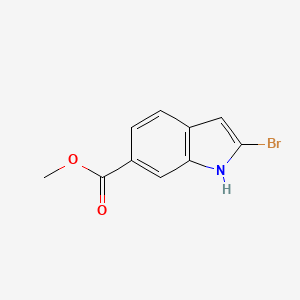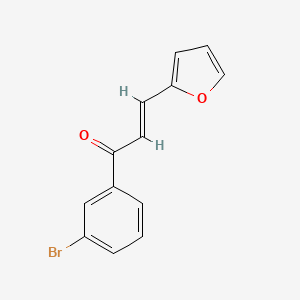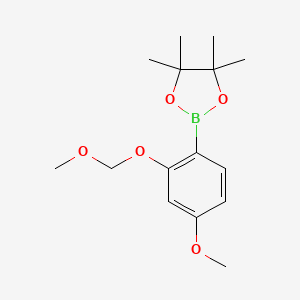
(2R,2'R,3R,3'R)-3,3'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-4,4'-dimethoxy-2,2'-bi-1,3-benzoxaphosphole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The name of the compound indicates that it is a type of organic compound known as a benzoxaphosphole, which is a class of compounds containing a benzene fused to a oxaphosphole. The “2,2’,3,3’-tetrahydro-4,4’-dimethoxy” part of the name suggests that there are four hydrogen atoms and two methoxy groups attached to the benzoxaphosphole structure .
Molecular Structure Analysis
The (2R,2’R,3R,3’R) notation in the name of the compound refers to the configuration of the chiral centers in the molecule . In this case, it suggests that the compound has four chiral centers, each of which is in either an R (rectus, or right-handed) or S (sinister, or left-handed) configuration .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzoxaphospholes might include stability, reactivity, and the presence of aromaticity .Applications De Recherche Scientifique
Catalytic Applications
Palladium(II) complexes incorporating C2-bridged chiral diphosphines, such as those related to the structure of interest, have been applied to enantioselective carbonyl-ene reactions, showing good to excellent enantioselectivities. These complexes serve as catalysts in organic synthesis, enabling the preparation of chiral molecules with high enantiomeric excess, important for pharmaceutical synthesis and fine chemical production (Luo et al., 2010).
Asymmetric Synthesis
Research has demonstrated the efficiency of atropisomeric diphosphines in copper-catalyzed asymmetric conjugate addition reactions. Such compounds, including BINAP and related diphosphines, are pivotal in achieving high regio- and enantioselectivities in the addition of dialkylzincs to enones or dienones, critical for the asymmetric synthesis of complex organic molecules (Morin et al., 2015).
Synthesis of Neutral Dinuclear Rhodium Diphosphine Complexes
Neutral dimeric μ2-X-bridged diphosphine rhodium complexes have been studied for their applications in various reactions. These complexes are typically prepared in situ and have been investigated for their role in catalytic processes, demonstrating the importance of precise ligand structures for achieving desired catalytic activities and selectivities (Meissner et al., 2015).
Organic Electronics and Photophysics
Compounds with complex phosphorus-containing moieties have been explored for their electronic and photophysical properties. For example, the synthesis of novel organometallic compounds with potential applications in organic electronics, including light-emitting diodes and solar cells, highlights the versatility of phosphorus-containing compounds in materials science (Lee et al., 2004).
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R)-3-tert-butyl-2-[(2R,3R)-3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl]-4-methoxy-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4P2/c1-23(2,3)29-19-15(25-7)11-9-13-17(19)27-21(29)22-28-18-14-10-12-16(26-8)20(18)30(22)24(4,5)6/h9-14,21-22H,1-8H3/t21-,22-,29-,30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVPCVNGTJXEQKH-IKTNGCAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)C3OC4=C(P3C(C)(C)C)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@]1[C@@H](OC2=C1C(=CC=C2)OC)[C@@H]3OC4=C([P@]3C(C)(C)C)C(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,2'R,3R,3'R)-3,3'-Bis(1,1-dimethylethyl)-2,2',3,3'-tetrahydro-4,4'-dimethoxy-2,2'-bi-1,3-benzoxaphosphole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(11bR)-8,9,10,11,12,13,14,15-Octahydro-4-hydroxy-2,6-bis(2,4,6-trimethylphenyl)-4-oxide-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6338586.png)




![[2,4,6-Trimethoxyphenyl]dicyclohexylphosphonium tetrafluoroborate, 98% LB-PhosHBF4](/img/structure/B6338610.png)
![2-[(4-Chlorophenyl)thio]-5-(trifluoromethyl)aniline](/img/structure/B6338618.png)



